molecular formula C4H7N5O2 B8686153 2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid CAS No. 89765-60-6

2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid

Cat. No.: B8686153
CAS No.: 89765-60-6
M. Wt: 157.13 g/mol
InChI Key: UHDMAEPGMOIEHH-UHFFFAOYSA-N
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Description

2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a compound that features both an amino group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of an appropriate amino acid derivative with sodium azide and a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various amides .

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The amino group and tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to its specific combination of an amino group and a tetrazole ring on a propanoic acid backbone. This structure provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

89765-60-6

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

2-amino-3-(2H-tetrazol-5-yl)propanoic acid

InChI

InChI=1S/C4H7N5O2/c5-2(4(10)11)1-3-6-8-9-7-3/h2H,1,5H2,(H,10,11)(H,6,7,8,9)

InChI Key

UHDMAEPGMOIEHH-UHFFFAOYSA-N

Canonical SMILES

C(C1=NNN=N1)C(C(=O)O)N

Origin of Product

United States

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